molecular formula C20H20N2O5S2 B3298909 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide CAS No. 898434-19-0

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide

Cat. No.: B3298909
CAS No.: 898434-19-0
M. Wt: 432.5 g/mol
InChI Key: ODCQJBGDMFDPFE-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and an ethanesulfonyl group at position 3 of the benzamide moiety. This structure combines electron-donating methoxy groups with a sulfonyl moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-7-5-6-14(10-15)19(23)22-20-21-16(12-28-20)13-8-9-17(26-2)18(11-13)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCQJBGDMFDPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the 3,4-dimethoxyphenyl group via electrophilic aromatic substitution reactions. Finally, the ethanesulfonyl group is attached through sulfonation reactions using reagents like ethanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ethanesulfonyl group to an ethanethiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted benzamides and thiazoles.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Features

The compound shares key structural motifs with several analogs:

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Benzamide-thiazole - 3,4-Dimethoxyphenyl (thiazole-C4)
- Ethanesulfonyl (benzamide-C3)
N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide - 3,4-Dimethoxyphenethylamine (side chain) Lacks thiazole and sulfonyl groups
EMAC2060 (HIV-1 RT inhibitor) Benzamide-hydrazine-thiazole - 4-Methoxyphenyl
- Hydrazine linker
Replaces ethanesulfonyl with hydrazine
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Benzamide-thiazole-triazole - Triazole-sulfanyl group (benzamide-C5)
- Methyl-thiazole
Sulfanyl-triazole instead of ethanesulfonyl
Etobenzanid (pesticide) Benzamide - 2,3-Dichlorophenyl
- Ethoxymethoxy
Simpler benzamide without heterocycles

Key Observations :

  • The ethanesulfonyl group distinguishes the target compound from analogs like Rip-B (lacking sulfonyl) and EMAC2060 (hydrazine-based linker) .
  • Thiazole-containing analogs (e.g., ) often exhibit enhanced biological activity due to improved binding interactions .

Key Observations :

  • Rip-B’s synthesis is notably efficient (80% yield) compared to EMAC2060/EMAC2061 (<80%) .
  • Thiazole derivatives often require multi-step protocols, including cyclization and tautomerization, as seen in .

Spectral Data

IR and NMR spectra provide critical insights into functional groups and tautomerism:

Compound IR Features (cm⁻¹) NMR Features Reference
Target Compound Expected: C=S (1243–1258), C=O (~1663) Benzamide protons: δ 7.5–8.5 (aromatic)
Hydrazinecarbothioamides () C=S (1243–1258), C=O (1663–1682), NH (3150–3319) Thione tautomer confirmed by absence of S-H (IR) and NH signals (NMR)
Rip-B C=O (~1663), NH (~3278–3414) 1H-NMR: δ 3.8 (OCH₃), δ 7.2–7.8 (aromatic)

Key Observations :

  • The absence of S-H bands (~2500–2600 cm⁻¹) in thiazole derivatives (e.g., ) confirms thione tautomer dominance .
  • Methoxy groups (δ 3.8 in Rip-B) and sulfonyl signals (δ ~130–140 in 13C-NMR) are critical for structural validation .

Key Observations :

  • Sulfonyl and thiazole groups (as in the target compound) are associated with enzyme inhibition and antiviral activity .
  • Methoxy groups (common in Rip-B and the target compound) may enhance lipophilicity and membrane permeability .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on existing literature and research findings.

  • Molecular Formula: C20H22N4O4S
  • Molecular Weight: 414.47 g/mol
  • CAS Number: Not specifically listed in the search results but can be derived from its structural components.

The biological activity of this compound can be attributed to its thiazole moiety, which is known for its diverse pharmacological effects. Thiazole derivatives have been recognized for their anticancer, antimicrobial, and anti-inflammatory properties .

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspases .
  • A study highlighted that certain thiazole compounds demonstrated IC50 values lower than standard chemotherapy agents like doxorubicin, indicating a potent anticancer effect .

Antimicrobial Activity

Thiazoles are also noted for their antibacterial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Testing: Recent studies have utilized the agar diffusion method to assess the antibacterial efficacy of thiazole derivatives, with promising results against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

Structural Feature Impact on Activity
Thiazole Ring Essential for anticancer and antibacterial activity
Dimethoxyphenyl Group Enhances hydrophobic interactions with biological targets
Ethanesulfonyl Group May contribute to solubility and bioavailability

Case Studies

  • Study on Anticancer Properties:
    • A synthesized thiazole derivative similar to the target compound showed significant cytotoxicity against A-431 human epidermoid carcinoma cells with an IC50 value significantly lower than that of doxorubicin .
    • Molecular dynamics simulations indicated strong interactions between the compound and apoptotic proteins, suggesting a mechanism for inducing cancer cell death.
  • Antimicrobial Efficacy:
    • In a comparative study, several thiazole derivatives were tested for their antibacterial properties. The compound exhibited notable inhibition zones against multiple bacterial strains, demonstrating its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide

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